![molecular formula C22H27BrN2O3S B2487768 3-(3,4-二甲氧苯基)-1-(4-乙基苯基)-3-羟基-3,5,6,7-四氢-2H-咪唑[2,1-b][1,3]噻嗪-1-ium;溴化物 CAS No. 1104734-22-6](/img/structure/B2487768.png)
3-(3,4-二甲氧苯基)-1-(4-乙基苯基)-3-羟基-3,5,6,7-四氢-2H-咪唑[2,1-b][1,3]噻嗪-1-ium;溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of chemicals with complex structures including imidazo[2,1-b][1,3]thiazine rings, which are notable for their potential in various applications due to their unique chemical properties. These structures are often explored for their biological and pharmaceutical activities, and their synthesis can involve intricate chemical reactions.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions like Michael addition, cyclization, and substitution. For example, the synthesis of similar compounds has been reported through reactions involving bromoacetophenones, thiourea, and aromatic aldehydes in the presence of catalysts to form complex heterocycles (Mahdavi et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods allow for the detailed characterization of the molecular geometry, electronic structure, and bonding patterns within the compound. For instance, the structural analysis of similar compounds has revealed specific bonding patterns and molecular conformations that are crucial for their chemical behavior (Sharma et al., 2017).
科学研究应用
合成和化学反应
- 回收过程: Guseinov等人(2020年)的研究探讨了二乙氧甲基取代的苯并咪唑-噻唑盐的回收过程,这些盐在结构上与所讨论的化合物相关。他们研究了缩醛基在酸性介质中发生水解,导致环扩张和新噻唑盐的形成 (Guseinov et al., 2020)。
- 杂环系统的合成: Bogolyubov等人(2004年)的一篇论文报告了使用α-溴-α'-羟基酮合成杂环系统,这与合成类似化合物如3-(3,4-二甲氧基苯基)-1-(4-乙基苯基)-3-羟基-3,5,6,7-四氢-2H-咪唑[2,1-b][1,3]噻啉-1-铵溴相关 (Bogolyubov et al., 2004)。
生物活性
- 生长调节活性: Slyvka等人(2022年)合成了苯氧基取代的(苯并)咪唑[2,1-b][1,3]-噻嗪,并评估了它们对黄瓜幼苗生理发育的影响,表明了相关化合物的潜在研究领域 (Slyvka et al., 2022)。
- 细胞毒性评价: Meriç等人(2008年)的研究集中在合成咪唑[2,1-b][1,3]噻嗪衍生物及其对癌细胞和非癌细胞的细胞毒性影响,暗示了类似化合物在癌症研究中的潜力 (Meriç等人,2008)。
物理化学分析和应用
- 结构分析和潜在应用: Cox等人(2000年)合成和表征了含有双(二苯基膦基)乙烷桥的双核铜(I)配合物,这些化合物具有类似的结构特征。这项研究可能暗示了相关化合物在材料科学或催化方面的潜在应用 (Cox et al., 2000)。
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O3S.BrH/c1-4-16-6-9-18(10-7-16)23-15-22(25,24-12-5-13-28-21(23)24)17-8-11-19(26-2)20(14-17)27-3;/h6-11,14,25H,4-5,12-13,15H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXZZPIVCNUWGG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

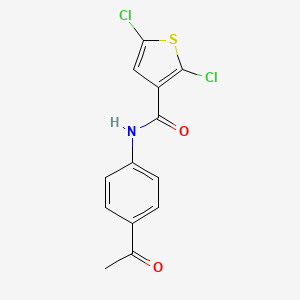
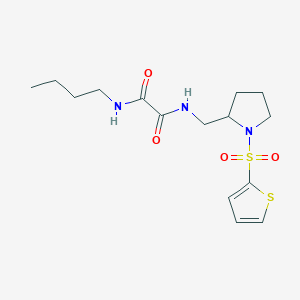

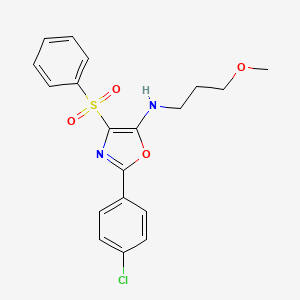
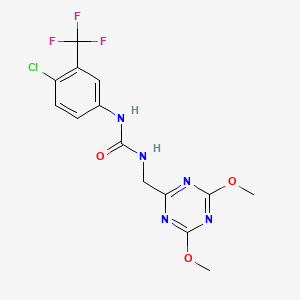
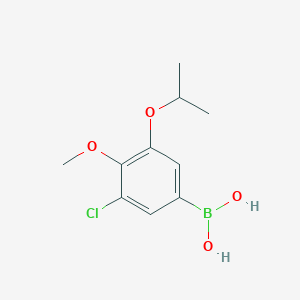
![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)
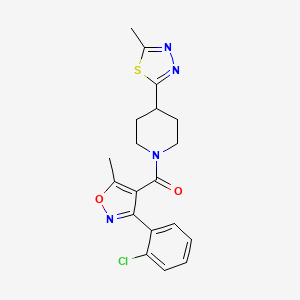
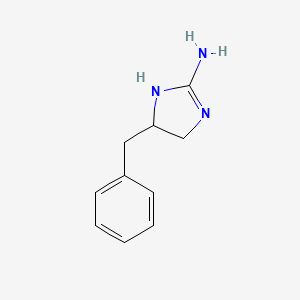
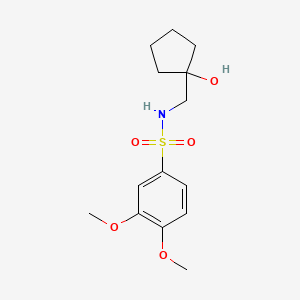
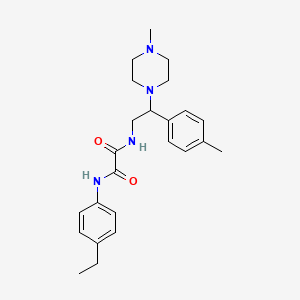
![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)
